Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
CAS No.:
Cat. No.: VC13488897
Molecular Formula: C9H10Cl3NO2
Molecular Weight: 270.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl3NO2 |
|---|---|
| Molecular Weight | 270.5 g/mol |
| IUPAC Name | methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1 |
| Standard InChI Key | SRIJGMLHUNVNAI-DDWIOCJRSA-N |
| Isomeric SMILES | COC(=O)[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
| SMILES | COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
| Canonical SMILES | COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Introduction
Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. It is characterized by the presence of a methyl ester group, an amino group, and a dichlorophenyl group, which impart unique chemical properties to the compound. The CAS number for this compound is 2682097-42-1, and its molecular weight is approximately 270.5 g/mol .
Synthesis Methods
The synthesis of Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride typically involves several key steps:
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Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and a chiral amine.
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Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
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Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
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Esterification: The final step involves the esterification of the amine with methyl chloroformate to produce Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride .
Biological Activity and Applications
Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride exhibits significant biological activity due to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
| Application | Description |
|---|---|
| Medicinal Chemistry | Building block for pharmaceutical compounds |
| Organic Synthesis | Intermediate in the synthesis of complex organic molecules |
| Biological Studies | Employed in enzyme-substrate interactions and receptor binding assays |
Research Findings
Research involving Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride often focuses on its interaction with biological targets. Studies have indicated that this compound can modulate enzyme activities and influence receptor functions, making it a valuable tool for understanding biochemical pathways .
Comparison with Similar Compounds
| Compound | Halogen Substitution | Biological Activity |
|---|---|---|
| Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride | Dichlorophenyl | Enzyme modulation, receptor interaction |
| Methyl (R)-2-amino-2-(2,4-difluorophenyl)acetate hydrochloride | Difluorophenyl | Antimicrobial, anticancer potential |
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